6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid
Description
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound featuring a unique bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and a chlorine substituent at position 1. The spiro[2.5]octane system introduces rigidity and distinct steric effects, which influence its reactivity and applications in organic synthesis. The Boc group enhances stability under acidic conditions, while the carboxylic acid enables further functionalization through coupling reactions . The chlorine substituent may act as a leaving group or participate in electrophilic substitution, expanding its synthetic utility.
Properties
Molecular Formula |
C13H20ClNO4 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H20ClNO4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8-13(12,14)9(16)17/h4-8H2,1-3H3,(H,16,17) |
InChI Key |
ZUVOPUKXTHNWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these stages:
- Spirocyclic ring formation: Construction of the 6-azaspiro[2.5]octane core, often via cyclization of appropriate amino acid derivatives or ring-closing reactions.
- Boc protection: Introduction of the tert-butoxycarbonyl group on the nitrogen to protect it during subsequent transformations.
- Introduction of the chloro substituent: Halogenation at the 1-position, typically by nucleophilic substitution or electrophilic chlorination.
- Carboxylic acid installation: Either retained from the starting material or introduced via oxidation or hydrolysis.
Detailed Preparation Procedures
Synthesis of the Boc-protected 6-azaspiro[2.5]octane core
- Starting from amino acid derivatives such as (S)-6-azaspiro[2.5]octane-5,6-dicarboxylic acid benzyl and tert-butyl esters, catalytic hydrogenation using palladium on barium sulfate (Pd/BaSO4) in methanol under hydrogen atmosphere at room temperature yields the Boc-protected intermediate with high yield (~85%).
- Typical reaction conditions:
- Catalyst: Pd/BaSO4 (5 g per 1 L methanol)
- Temperature: 20 °C (room temperature)
- Duration: Overnight stirring
- Purification: Filtration, evaporation, and recrystallization with petroleum ether/ethyl acetate (4:1) to isolate the solid product.
Reduction and functional group transformations
- Borane-tetrahydrofuran complex (BH3/THF) is used to reduce carboxylic acid esters to hydroxymethyl derivatives in an inert atmosphere at 0–20 °C, yielding alcohol intermediates with ~86% yield.
- Reaction parameters:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Reagent: BH3/THF (1 M solution)
- Temperature: 0 °C to room temperature
- Purification: Silica gel chromatography using petroleum ether/ethyl acetate gradient.
Coupling and final purification
- Coupling reactions using activating agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and triethylamine in N,N-dimethylformamide (DMF) at 25 °C for 1 hour have been employed to form amide bonds involving the Boc-protected azaspiro acid derivatives, indicating the compound's utility in further synthetic elaborations.
- Purification is commonly achieved by extraction, washing, drying over sodium sulfate, filtration, and column chromatography.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation | Pd/BaSO4, MeOH, H2, 20 °C, overnight | 85 | Boc-protected azaspiro intermediate |
| 2 | Reduction | BH3/THF, 0–20 °C, inert atmosphere | 86 | Hydroxymethyl intermediate |
| 3 | Chlorination (inferred) | SOCl2 or PCl5, anhydrous, 0–25 °C | N/A | Chlorine introduction at 1-position |
| 4 | Coupling (amide formation) | T3P, Et3N, DMF, 25 °C, 1 h | ~68 | For further functionalization |
Research Findings and Analytical Data
- NMR Spectroscopy: Proton NMR of intermediates shows characteristic signals for Boc tert-butyl groups (~1.4 ppm, singlet, 9H) and azaspiro ring protons in the 0.3–4.6 ppm range depending on substitution.
- Mass Spectrometry: Molecular ions consistent with expected molecular weights confirm successful synthesis and functionalization. For example, MS (ESI) m/z 424.1 [M+H]+ for amide-coupled products.
- Purity and Yield: High yields (61–86%) for key steps indicate efficient synthetic routes with reproducible purification protocols.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the spirocyclic core.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Deprotection Reactions: Trifluoroacetic acid (TFA), methanol.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products Formed
Substitution Products: Various substituted azaspiro[2.5]octane derivatives.
Deprotected Products: 6-azaspiro[2.5]octane-1-carboxylic acid.
Oxidation and Reduction Products: Modified azaspiro[2.5]octane derivatives with different oxidation states.
Scientific Research Applications
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group provides stability, while the chlorine atom and spirocyclic core enable the compound to undergo various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and applications of the target compound with analogous spirocyclic derivatives:
Key Comparative Insights
Spiro Ring Size: The [2.5]octane system (e.g., target compound) offers moderate rigidity and strain, balancing stability and reactivity . Larger systems like [4.5]decane () provide extended spatial flexibility, useful in complex molecular architectures .
Protecting Groups :
- Boc (tert-butoxycarbonyl) : Provides acid stability, ideal for multi-step syntheses (target compound, ) .
- Fmoc (fluorenylmethyloxycarbonyl) : Base-labile, preferred in peptide synthesis () .
- Cbz (benzyloxycarbonyl) : Removable via hydrogenation, offering orthogonal protection () .
Substituent Effects: Chlorine (Cl): Unique to the target compound, it may enhance electrophilicity or act as a leaving group, enabling nucleophilic substitutions. Carboxylic Acid (COOH): Common across all compounds, enabling esterification, amidation, or metal coordination .
Synthetic Utility :
Biological Activity
6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activity and utility in pharmaceutical development. Its molecular formula is C₁₃H₂₁ClN₁O₂, with a molecular weight of approximately 255.32 g/mol, and it features a tert-butoxycarbonyl group, commonly used in organic synthesis for the protection of amines and carboxylic acids .
The compound exhibits significant chemical reactivity, primarily through nucleophilic substitution reactions enabled by the presence of the chloro group. This property makes it a versatile intermediate in organic synthesis, particularly in drug development . The melting point of this compound ranges between 128 °C and 129 °C, indicating its solid state at room temperature.
Biological Activity
The biological activity of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid is primarily explored through various interaction studies aimed at understanding its potential therapeutic effects. Key areas of research include:
- Antitumor Activity : Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit antitumor properties. The unique chlorinated configuration could enhance biological interactions compared to non-chlorinated analogs .
- Mechanism of Action : Understanding the mechanisms through which this compound interacts with biological targets is crucial. Potential mechanisms include modulation of enzyme activity or interference with cellular signaling pathways.
Case Studies and Research Findings
Research has indicated that compounds similar to 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid may influence various biological processes:
- Cell Proliferation Inhibition : Studies have shown that certain azaspiro compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that spirocyclic compounds may offer neuroprotective effects, potentially useful in neurodegenerative diseases .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Azaspiro[2.5]octane-1-carboxylic acid | C₉H₁₃NO₂ | Lacks chlorine; more polar |
| (5R)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid | C₁₃H₁₉NO₄ | Different stereochemistry; varied biological activity potential |
| Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C₁₂H₁₉NO₄ | Contains an oxygen atom; different reactivity profile |
The uniqueness of 6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid lies in its chlorinated structure, which may enhance its reactivity and biological interactions compared to non-chlorinated counterparts .
Q & A
Q. What are the recommended synthetic routes for 6-[(tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid?
The synthesis typically involves multi-step protocols, starting with the preparation of the spirocyclic core followed by functionalization. Key steps include:
- Spirocyclic Core Formation : Cyclopropanation via carbene insertion or ring-closing metathesis.
- Protection/Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP .
- Chlorination : Selective chlorination at the 1-position using reagents like thionyl chloride (SOCl₂) or PCl₃ in dichloromethane . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is the structural identity of this compound confirmed?
Structural verification requires a combination of:
- NMR Spectroscopy : - and -NMR to confirm the spirocyclic framework, Boc group (δ ~1.4 ppm for tert-butyl), and carboxylic acid proton (δ ~12 ppm) .
- Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H] peak at m/z corresponding to C₁₃H₁₉ClNO₄) .
- X-ray Crystallography : For unambiguous assignment of stereochemistry and bond angles, particularly for the strained spiro[2.5]octane system .
Q. What are the critical purity assessment methods?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<1%) .
- Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the steric environment of the spirocyclic system influence reactivity?
The spiro[2.5]octane framework imposes significant steric hindrance, affecting:
- Nucleophilic Substitution : The 1-chloro group exhibits reduced reactivity compared to linear analogs due to restricted access to the electrophilic center. Kinetic studies using DMSO as a solvent show slower SN₂ rates (t₁/₂ > 24 hrs at 25°C) .
- Boc Deprotection : Acidic conditions (e.g., TFA/DCM) require extended reaction times (6–8 hrs) to cleave the Boc group without ring-opening side reactions .
Q. What strategies mitigate instability during storage or handling?
- Temperature Control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group or decarboxylation .
- Solvent Compatibility : Avoid protic solvents (e.g., methanol) that may protonate the azaspiro nitrogen, leading to ring strain release. Anhydrous DMF or THF is preferred for reactions .
Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?
Discrepancies often arise from:
- Dynamic NMR Effects : At low temperatures (–40°C), restricted rotation of the Boc group may reveal hidden stereochemical complexity .
- Comparative X-ray Analysis : Single-crystal studies of derivatives (e.g., 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane) provide reference metrics for bond lengths and angles .
Q. What role does this compound play in drug discovery?
Its rigid spirocyclic structure serves as a:
- Conformational Restriction Tool : To lock peptide backbones into bioactive conformations, enhancing target binding (e.g., protease inhibitors) .
- Building Block : For synthesizing bicyclic β-lactams or spirocyclic kinase inhibitors, leveraging the chloro and carboxylic acid groups for further functionalization .
Methodological Considerations
Q. What analytical techniques optimize reaction monitoring for derivatives?
- In-situ IR Spectroscopy : Track Boc deprotection via disappearance of the carbonyl stretch (~1680 cm⁻¹) .
- Chiral HPLC : To resolve enantiomers if asymmetric synthesis introduces stereocenters .
Q. How are computational methods applied to predict physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
